4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the class of chromenes and oxazoles This compound is characterized by its unique structure, which includes a chromenyl group and an oxazolyl group linked by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, such as kinases or transcription factors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: This compound shares a similar chromenyl group but differs in the presence of a nicotinohydrazide moiety.
N’-[(4-oxo-4H-chromen-3-yl)methylene]hexadecanohydrazide: Similar chromenyl group but with a hexadecanohydrazide moiety.
N’-[(4-oxo-4H-chromen-3-yl)methylene]octadecanohydrazide: Similar chromenyl group but with an octadecanohydrazide moiety.
Uniqueness
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of chromenyl and oxazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H11NO4 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
(4E)-4-[(4-oxochromen-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H11NO4/c21-17-13(11-23-16-9-5-4-8-14(16)17)10-15-19(22)24-18(20-15)12-6-2-1-3-7-12/h1-11H/b15-10+ |
InChI Key |
XRVLEKJAXIKBIJ-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=COC4=CC=CC=C4C3=O)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |
Origin of Product |
United States |
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